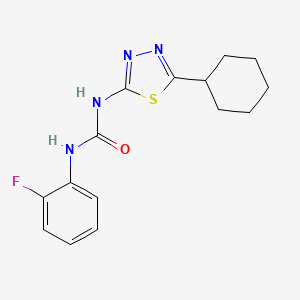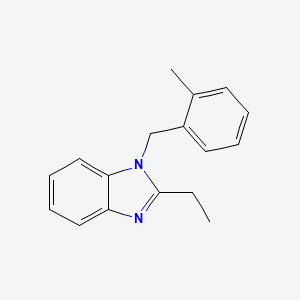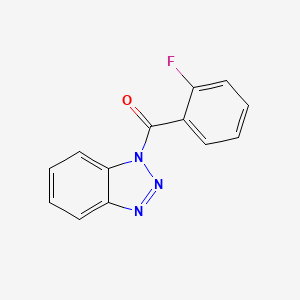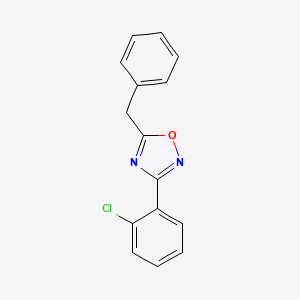
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea (CHF5074) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHF5074 belongs to the class of thiadiazole urea derivatives and has been shown to possess neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea is not fully understood. However, it has been suggested that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea exerts its neuroprotective effects by modulating the activity of various signaling pathways involved in the regulation of oxidative stress and inflammation. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea is its potential therapeutic applications in various neurological disorders. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of Alzheimer's disease and multiple sclerosis. However, there are some limitations to using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea in lab experiments. One of the limitations is the lack of a clear understanding of its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration route of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea.
Zukünftige Richtungen
There are several future directions for the research of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea. One of the directions is to further investigate its mechanism of action. Understanding the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea can provide insights into its potential therapeutic applications in various neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration route of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea. Furthermore, the potential use of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea in combination with other compounds for the treatment of neurological disorders should be investigated. Overall, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has the potential to be a promising therapeutic agent for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-fluorobenzoyl isocyanate. The reaction is carried out in the presence of a base and a solvent. The product is then purified using column chromatography to obtain N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea in high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to possess neuroprotective properties against amyloid-beta-induced toxicity and oxidative stress in vitro. In animal models of Alzheimer's disease, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c16-11-8-4-5-9-12(11)17-14(21)18-15-20-19-13(22-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLLUKRIRKDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)

![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)
![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)


![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)